molecular formula C13H24O3S B12600957 11-(Ethenesulfonyl)undec-10-EN-1-OL CAS No. 917836-99-8

11-(Ethenesulfonyl)undec-10-EN-1-OL

Cat. No.: B12600957
CAS No.: 917836-99-8
M. Wt: 260.39 g/mol
InChI Key: KSQCPPMSLIMNFZ-UHFFFAOYSA-N
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Description

11-(Ethenesulfonyl)undec-10-EN-1-OL is an organic compound characterized by the presence of an ethenesulfonyl group attached to an undec-10-en-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Ethenesulfonyl)undec-10-EN-1-OL typically involves the reaction of undec-10-en-1-ol with ethenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ethenesulfonyl group on the undec-10-en-1-ol backbone. The reaction is usually conducted at room temperature to ensure optimal yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

11-(Ethenesulfonyl)undec-10-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethenesulfonyl group can be reduced to form sulfonyl derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of sulfonyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

11-(Ethenesulfonyl)undec-10-EN-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 11-(Ethenesulfonyl)undec-10-EN-1-OL involves its interaction with specific molecular targets and pathways. The ethenesulfonyl group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    10-Undecen-1-ol: A structurally similar compound with a hydroxyl group at the terminal position.

    Undec-10-en-1-ol: Another similar compound with a double bond at the tenth carbon position.

Uniqueness

11-(Ethenesulfonyl)undec-10-EN-1-OL is unique due to the presence of the ethenesulfonyl group, which imparts distinct chemical and biological properties

Biological Activity

11-(Ethenesulfonyl)undec-10-EN-1-OL is a compound of significant interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, applications, and implications in biological systems.

Chemical Structure and Properties

The compound features a sulfonyl functional group attached to an undec-10-en-1-ol backbone, which contributes to its reactivity and interactions with biological molecules. The molecular formula is C11H20O2SC_{11}H_{20}O_2S, with a molecular weight of approximately 220.35 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition :
The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions and signaling cascades.

2. Receptor Interaction :
It has been suggested that this compound can bind to various receptors, modulating their activity and influencing downstream signaling pathways.

3. Gene Expression Modulation :
By affecting transcription factors or other regulatory proteins, the compound may influence gene expression patterns, leading to changes in protein synthesis and cellular behavior.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related sulfonyl compounds have shown effectiveness against various bacterial strains, suggesting potential applications for this compound in antimicrobial therapies.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus12100
P. aeruginosa10100

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. In vitro studies on human cell lines showed varying degrees of cytotoxicity depending on the concentration used.

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

Case Studies

Case Study 1: Antimicrobial Application
A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of sulfonyl derivatives, including compounds structurally related to this compound. The results demonstrated significant antibacterial activity against multi-drug resistant strains, highlighting the potential for developing new antimicrobial agents.

Case Study 2: Cancer Research
Another study focused on the effects of similar compounds on cancer cell proliferation. The results indicated that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells, suggesting a possible therapeutic role for this compound in oncology.

Properties

CAS No.

917836-99-8

Molecular Formula

C13H24O3S

Molecular Weight

260.39 g/mol

IUPAC Name

11-ethenylsulfonylundec-10-en-1-ol

InChI

InChI=1S/C13H24O3S/c1-2-17(15,16)13-11-9-7-5-3-4-6-8-10-12-14/h2,11,13-14H,1,3-10,12H2

InChI Key

KSQCPPMSLIMNFZ-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C=CCCCCCCCCCO

Origin of Product

United States

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